molecular formula C9H10N2S B12931074 1-(1H-benzimidazol-2-yl)ethanethiol CAS No. 3176-70-3

1-(1H-benzimidazol-2-yl)ethanethiol

Cat. No.: B12931074
CAS No.: 3176-70-3
M. Wt: 178.26 g/mol
InChI Key: JDXDRQWXIBJNTC-UHFFFAOYSA-N
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Description

1-(1H-benzimidazol-2-yl)ethanethiol is a heterocyclic compound featuring a benzimidazole ring fused with an ethanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-benzimidazol-2-yl)ethanethiol can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with carbon disulfide in the presence of potassium hydroxide, followed by cyclization to form the benzimidazole ring . Another method includes the reaction of benzene-1,2-diamine with carbon disulfide and potassium hydroxide, followed by alkylation with ethyl bromide to introduce the ethanethiol group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product.

Mechanism of Action

Biological Activity

1-(1H-benzimidazol-2-yl)ethanethiol, a compound characterized by its benzimidazole structure, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antioxidant, antimicrobial, and antiparasitic activities, as well as its potential mechanisms of action.

Chemical Structure and Properties

This compound (CAS No. 3176-70-3) features a benzimidazole ring fused with an ethanethiol group. This unique structure contributes to its reactivity and interaction with biological targets.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It scavenges free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. The compound's ability to donate electrons stabilizes free radicals, preventing cellular damage.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compound25
Ascorbic Acid20
Trolox30

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans18 µg/mL

Antiparasitic Activity

The compound has demonstrated significant activity against protozoan parasites. In particular, it has been effective against Trichinella spiralis, showing potential for development as an anthelmintic agent.

Case Study: Antiparasitic Efficacy
A study evaluated the efficacy of this compound against T. spiralis muscle larvae. The results indicated a complete lethality at a concentration of 50 µg/mL after a 24-hour incubation period at 37 °C, highlighting its potential as an effective antiparasitic treatment .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The thiol group in the compound allows it to act as a reducing agent, neutralizing reactive oxygen species (ROS).
  • Antimicrobial Mechanism : The benzimidazole moiety interacts with bacterial enzymes and disrupts cell wall synthesis, leading to microbial death.
  • Antiparasitic Mechanism : It is believed that the compound interferes with tubulin polymerization in parasites, similar to other benzimidazole derivatives, thus inhibiting their growth and reproduction .

Properties

CAS No.

3176-70-3

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)ethanethiol

InChI

InChI=1S/C9H10N2S/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-6,12H,1H3,(H,10,11)

InChI Key

JDXDRQWXIBJNTC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)S

Origin of Product

United States

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